molecular formula C36H29N5O5 B14446372 N-Benzoyl-2'-deoxy-5'-O-(9-phenyl-9H-xanthen-9-yl)adenosine CAS No. 78699-78-2

N-Benzoyl-2'-deoxy-5'-O-(9-phenyl-9H-xanthen-9-yl)adenosine

Cat. No.: B14446372
CAS No.: 78699-78-2
M. Wt: 611.6 g/mol
InChI Key: WXBSDUGZASBMQA-YDLIZLEUSA-N
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Description

N-Benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)adenosine is a synthetic nucleoside analog. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom at the 6-position of the adenine base, a deoxyribose sugar, and a xanthene moiety at the 5’-position. It is used in various scientific research applications due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)adenosine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)adenosine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential interactions with DNA and RNA, which can provide insights into genetic regulation and expression.

    Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the development of diagnostic tools and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of N-Benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)adenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-2’-deoxyadenosine: Lacks the xanthene moiety but shares the benzoyl group at the 6-position.

    N6-Benzoyl-2’-deoxyadenosine hydrate: A hydrated form of the compound with similar properties.

    N-(9-((2R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide: Contains a silicon-protected group.

Uniqueness

N-Benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)adenosine is unique due to the presence of the xanthene moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and potential interactions with nucleic acids, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

78699-78-2

Molecular Formula

C36H29N5O5

Molecular Weight

611.6 g/mol

IUPAC Name

N-[9-[(2R,4S)-4-hydroxy-5-[(9-phenylxanthen-9-yl)oxymethyl]oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C36H29N5O5/c42-27-19-31(41-22-39-32-33(37-21-38-34(32)41)40-35(43)23-11-3-1-4-12-23)46-30(27)20-44-36(24-13-5-2-6-14-24)25-15-7-9-17-28(25)45-29-18-10-8-16-26(29)36/h1-18,21-22,27,30-31,42H,19-20H2,(H,37,38,40,43)/t27-,30?,31+/m0/s1

InChI Key

WXBSDUGZASBMQA-YDLIZLEUSA-N

Isomeric SMILES

C1[C@@H](C(O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC5(C6=CC=CC=C6OC7=CC=CC=C75)C8=CC=CC=C8)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC5(C6=CC=CC=C6OC7=CC=CC=C75)C8=CC=CC=C8)O

Origin of Product

United States

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